molecular formula C16H10Cl4N4OS B2978701 2,5-dichloro-N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391886-99-0

2,5-dichloro-N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2978701
CAS RN: 391886-99-0
M. Wt: 448.14
InChI Key: LAYPXDCDLSMMPH-UHFFFAOYSA-N
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Description

This compound is a derivative of dichlorobenzamide . Dichlorobenzamides are synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . They have a wide range of applications due to their physical, chemical, and biological properties .


Synthesis Analysis

The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .


Molecular Structure Analysis

The structures of these compounds are confirmed by nuclear magnetic resonance and infrared spectroscopy . Some of them have been established by X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dichlorobenzamide derivatives are complex and involve multiple steps . For example, isothiazole-5-carboxylic acid derivatives were treated with thionyl chloride to give carboxylic chloride, which reacted with a series of arylamines to afford isothiazole carboxamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of dichlorobenzamide derivatives can be determined using various spectroscopic methods and single crystal X-ray diffraction .

Scientific Research Applications

Crystallography and Biological Studies

Research on derivatives like 4,5-dihydro-1,3,4-oxadiazole-2-thiones has contributed to crystallography and biological studies. These compounds were synthesized, characterized, and their molecular structures confirmed by single crystal X-ray diffraction. They were also evaluated for their antioxidant and antibacterial activities, showing promising results against Staphylococcus aureus, with good antibacterial and potent antioxidant activities (Karanth et al., 2019).

Antimicrobial Activities

A series of Schiff bases were synthesized from the condensation of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides with various substituted aromatic aldehydes. These compounds exhibited significant antibacterial and antifungal activities, highlighting their potential as biologically active agents (Mange et al., 2013).

Synthesis Methodologies

Innovative synthesis methodologies for related compounds have been developed, such as a catalyst- and solvent-free synthesis approach through microwave-assisted Fries rearrangement. This method efficiently produces heterocyclic amides, serving as strategic intermediates for further chemical reactions (Moreno-Fuquen et al., 2019).

Antipathogenic and Anticancer Activities

Thiourea derivatives have been synthesized and tested for their interaction with bacterial cells. These compounds demonstrated significant anti-pathogenic activity, especially against strains known for biofilm growth, suggesting potential for novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Safety and Hazards

While specific safety and hazard information for “2,5-dichloro-N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide” is not available, it’s important to note that similar compounds, such as 3,4-Dichlorophenyl isocyanate, are known to be irritants for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .

properties

IUPAC Name

2,5-dichloro-N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl4N4OS/c17-8-1-3-11(18)10(5-8)15(25)21-7-14-22-23-16(26)24(14)9-2-4-12(19)13(20)6-9/h1-6H,7H2,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYPXDCDLSMMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=NNC2=S)CNC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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